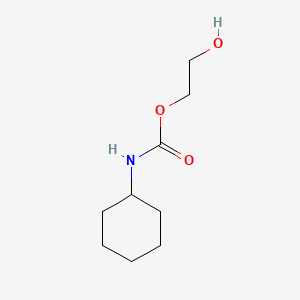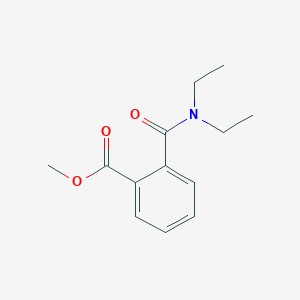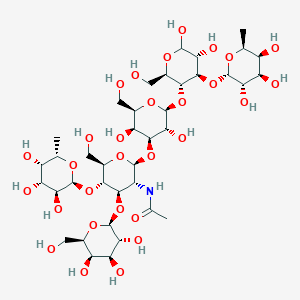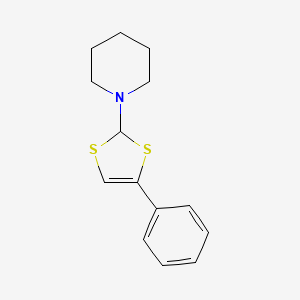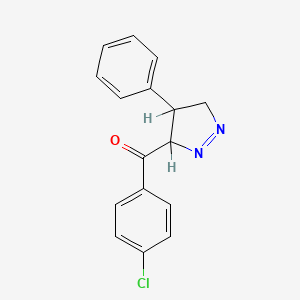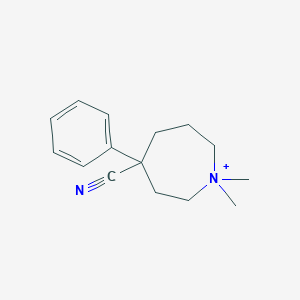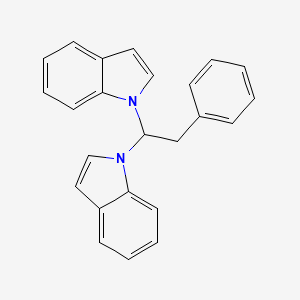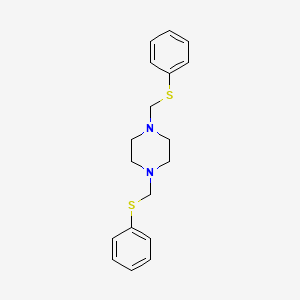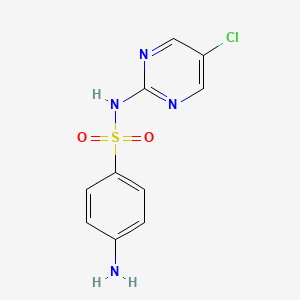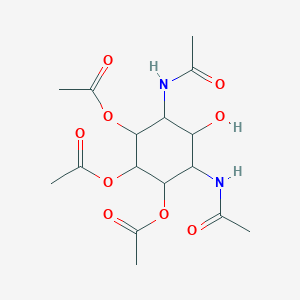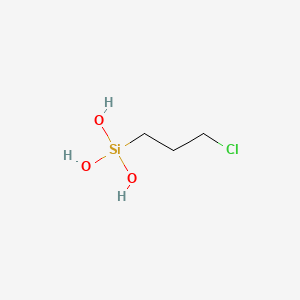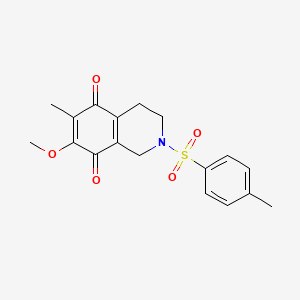
6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” is a complex organic compound that belongs to the class of triazolobenzothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a benzothiadiazine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzothiadiazine Moiety: This step may involve the reaction of a suitable amine with a sulfonamide derivative.
Fusion of the Rings: The final step involves the fusion of the triazole and benzothiadiazine rings, which can be facilitated by heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.
Benzothiadiazine Derivatives: Used as diuretics and antihypertensive agents.
Uniqueness
“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
60060-31-3 |
|---|---|
Molecular Formula |
C11H14N4OS |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3,7,7-trimethyl-8,9a-dihydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazin-9-one |
InChI |
InChI=1S/C11H14N4OS/c1-6-12-13-10-15(6)14-7-4-11(2,3)5-8(16)9(7)17-10/h9H,4-5H2,1-3H3 |
InChI Key |
OGVABPIXIPLXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C3CC(CC(=O)C3S2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


